molecular formula C6H14O2S2 B8282172 Neopentyl methanethiosulfonate

Neopentyl methanethiosulfonate

Cat. No.: B8282172
M. Wt: 182.3 g/mol
InChI Key: LNFVHMTXOBLRQX-UHFFFAOYSA-N
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Description

Neopentyl methanethiosulfonate (CAS: 16427-42-2) is a sulfonate ester characterized by a branched neopentyl group (2,2-dimethylpropyl) attached to a methanethiosulfonate moiety (-S-SO2-CH3). This compound belongs to the methanethiosulfonate (MTS) family, which is widely used in biochemistry for site-directed modification of cysteine residues in proteins .

Properties

Molecular Formula

C6H14O2S2

Molecular Weight

182.3 g/mol

IUPAC Name

2,2-dimethylpropoxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C6H14O2S2/c1-6(2,3)5-8-10(4,7)9/h5H2,1-4H3

InChI Key

LNFVHMTXOBLRQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=S)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate Compounds

Structural and Reactivity Differences

Neopentyl methanethiosulfonate differs from other MTS reagents in its alkyl chain geometry. Key analogs include:

  • MTSEA ([2-(quinuclidinium)ethyl methanethiosulfonate]): Contains a quinuclidinium group, enhancing water solubility and reactivity toward cysteine thiols .
  • MTSET ([2-(trimethylammonium)ethyl]methanethiosulfonate bromide): Positively charged, facilitating membrane impermeability and extracellular applications .
  • MTSES (sodium (2-sulfonatoethyl)methanethiosulfonate): Negatively charged, used for extracellular modifications due to poor membrane penetration .

Reactivity Insights :
The neopentyl group’s steric hindrance likely slows thiol-disulfide exchange reactions compared to MTSEA or MTSET, which have smaller ethyl chains. This property may limit its utility in penetrating protein pockets or cellular membranes .

Table 1: Comparative Properties of MTS Reagents
Compound Molecular Weight (g/mol) Charge at pH 7 Solubility in Water Key Applications
This compound ~182.3 Neutral Low Sterically hindered modifications
MTSEA 278.4 Positive High Cysteine labeling in proteins
MTSET 279.2 Positive Moderate Extracellular channel blocking
MTSES 246.2 Negative High Surface residue modification

Physicochemical and Toxicological Profiles

Physicochemical Properties:
  • This compound: Predicted low water solubility due to the hydrophobic neopentyl group.
  • MTSEA/MTSET : Higher solubility due to charged groups, enabling aqueous buffer compatibility .
Toxicity Considerations:
  • Neopentyl Derivatives : Neopentyl glycol (a structural analog) shows low acute toxicity (LD50 > 2000 mg/kg in rats) and minimal irritation . This suggests this compound may share a favorable safety profile, though direct data are lacking.
  • MTS Reagents: MTSEA and MTSET are cytotoxic at mM concentrations due to non-specific thiol modification, necessitating careful handling .

Advantages of this compound

  • Steric Specificity : Useful for selectively modifying surface-exposed cysteine residues without penetrating protein cores .
  • Low Toxicity : Likely safer than smaller MTS reagents, based on neopentyl glycol’s toxicological data .

Limitations

  • Reduced Reactivity : Slower reaction kinetics compared to MTSEA/MTSET may require higher concentrations or longer incubation times.
  • Limited Solubility: May require organic solvents for dissolution, complicating biological assays .

Q & A

Basic: What are the critical considerations for synthesizing Neopentyl methanethiosulfonate in a laboratory setting?

This compound synthesis typically involves sulfonation or thiol-ene coupling reactions. Key methodological steps include:

  • Reagent purity : Use anhydrous conditions to avoid hydrolysis of sulfonate intermediates .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For purity, employ HPLC with UV detection (λ = 254 nm) and ensure >95% purity for reproducibility .
  • Safety : Conduct reactions in a fume hood with nitrile gloves and chemical-resistant aprons due to potential irritancy .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Avoid inhalation by working in a certified fume hood .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition .
  • Disposal : Follow EPA guidelines for sulfonate-containing waste. Neutralize residues with 10% sodium bicarbonate before disposal .

Advanced: How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Comparative analysis : Perform parallel in vitro (e.g., hepatocyte viability assays) and in vivo (rat oral exposure studies) experiments under standardized OECD guidelines (e.g., TG 403 for inhalation toxicity) .
  • Metabolite profiling : Use LC-MS/MS to identify metabolites in urine and plasma. Neopentyl derivatives are rapidly excreted, so focus on acute-phase samples (0–24 hr post-exposure) .
  • Dose-response modeling : Apply Hill equation or benchmark dose (BMD) methods to reconcile discrepancies between cytotoxicity thresholds and in vivo NOAELs .

Advanced: What experimental design is recommended for assessing long-term toxicity of this compound?

  • Chronic exposure model : Use Sprague-Dawley rats with daily oral gavage (≥90 days) at 0.1–100 mg/kg. Monitor body weight, organ histopathology (liver, kidneys), and hematological parameters .
  • Endpoint selection : Include biomarkers of oxidative stress (e.g., glutathione levels) and genotoxicity (comet assay) to capture subacute effects .
  • Data validation : Cross-reference results with structurally analogous compounds (e.g., neopentyl glycol) to identify conserved toxicokinetic pathways .

Advanced: How can computational modeling address gaps in this compound’s toxicological profile?

  • QSAR predictions : Use tools like OECD QSAR Toolbox to estimate acute toxicity (LD50) and bioaccumulation potential based on sulfonate moiety reactivity .
  • Molecular dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and reactive intermediate formation .
  • Tox21 data integration : Leverage high-throughput screening datasets to prioritize in vitro assays for endocrine disruption or receptor binding .

Basic: Which analytical techniques are most reliable for verifying this compound purity?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≤0.5% .
  • Spectroscopy : FT-IR for functional group validation (S=O stretch at 1170–1120 cm1^{-1}) and 1^1H NMR for quantifying residual solvents .
  • Elemental analysis : Confirm sulfur content (±0.3% theoretical) to ensure stoichiometric integrity .

Advanced: How does this compound’s reactivity vary under different pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C, pH 2–12 for 48 hr). Sulfonate esters are prone to hydrolysis at alkaline pH (>9), so buffer reactions at neutral pH .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C suggests storage stability at room temperature) .
  • Solvent effects : Test reactivity in polar aprotic solvents (e.g., DMF) versus nonpolar media (toluene) to optimize reaction yields .

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